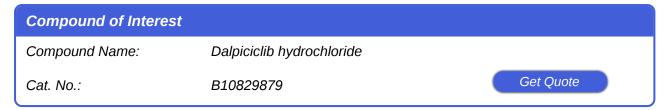


Dalpiciclib Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **dalpiciclib hydrochloride**, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This document details its core mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathway.

Core Compound Data

Dalpiciclib, also known as SHR-6390, is a small molecule inhibitor with significant therapeutic potential in oncology, particularly in the context of hormone receptor-positive (HR+), HER2-negative breast cancer.[1] The hydrochloride salt is frequently used in research and clinical development.

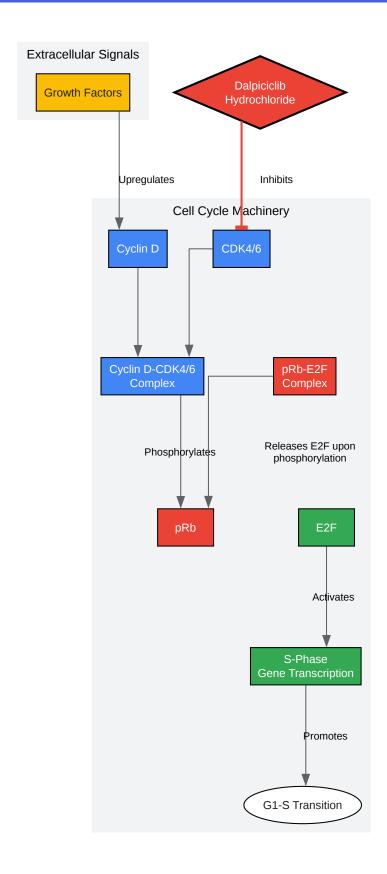


Property	Value	Source(s)
Chemical Name	6-acetyl-8-cyclopentyl-5- methyl-2-((5-(piperidin-4- yl)pyridin-2- yl)amino)pyrido[2,3- d]pyrimidin-7(8H)-one hydrochloride	
Molecular Formula	C25H31CIN6O2	
Molecular Weight	483.01 g/mol	
CAS Number	1637781-04-4 (for dalpiciclib)	[2]
Mechanism of Action	Selective inhibitor of CDK4 and CDK6	[1]

Mechanism of Action and Signaling Pathway

Dalpiciclib exerts its anti-tumor effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[3][4] In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation.[3][4] Dalpiciclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (pRb).[1][3] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1] [3] This ultimately leads to G1 cell cycle arrest and a halt in tumor cell proliferation.[2]





Click to download full resolution via product page

Dalpiciclib's inhibition of the CDK4/6-Rb signaling pathway.



Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of dalpiciclib.

Western Blot Analysis of Rb Phosphorylation

This protocol is designed to assess the phosphorylation status of the retinoblastoma protein in response to dalpiciclib treatment.

- a. Cell Culture and Treatment:
- Culture a suitable cancer cell line with intact Rb expression (e.g., MCF-7, T-47D) in appropriate media and conditions.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of **dalpiciclib hydrochloride** (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).
- b. Protein Extraction:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
- c. Protein Quantification:
- Determine the protein concentration of each sample using a BCA protein assay kit.
- d. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.



- Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Wash the membrane three times with TBST.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This assay measures the effect of dalpiciclib on the proliferation of cancer cells.

- a. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well.
- Allow cells to attach overnight.
- b. Treatment:
- Treat the cells with a serial dilution of dalpiciclib hydrochloride (e.g., 0.1 nM to 10 μM) for 72 hours.
- c. Proliferation Measurement:
- After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.



- For MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
- For CyQUANT assays, lyse the cells and add the CyQUANT GR dye, which fluoresces upon binding to DNA. Measure the fluorescence with a plate reader.[3]
- d. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of dalpiciclib on cell cycle distribution.

- a. Cell Treatment:
- Seed cells in 6-well plates and treat with dalpiciclib hydrochloride (e.g., 100 nM) for 24-48 hours.
- b. Cell Harvesting and Fixation:
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Store the fixed cells at -20°C for at least 2 hours.
- c. Staining:
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.
- Incubate in the dark for 30 minutes at room temperature.[1]



- d. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Gate the cell population to exclude debris and doublets.
- Generate a histogram of DNA content to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
- Quantify the percentage of cells in each phase using cell cycle analysis software.

In Vivo Xenograft Tumor Model

This protocol outlines the assessment of dalpiciclib's anti-tumor efficacy in a preclinical animal model.

- a. Cell Implantation:
- Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- b. Tumor Growth and Treatment Initiation:
- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer dalpiciclib hydrochloride orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily or on a 3-weeks-on, 1-week-off schedule).[6] The control group should receive the vehicle.
- c. Efficacy Evaluation:
- Measure tumor volume and body weight two to three times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
- d. Pharmacodynamic Analysis (Optional):



 A subset of tumors can be harvested at different time points after the final dose to assess the in vivo inhibition of Rb phosphorylation by Western blotting or immunohistochemistry.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies on dalpiciclib.

Table 1: In Vitro Efficacy of Dalpiciclib

Cell Line	Assay Type	IC ₅₀ (nM)	Source(s)
Various Rb-positive cancer cells	Cell Proliferation	Potent antiproliferative activity	[6][7]

Table 2: Clinical Efficacy of Dalpiciclib in Combination Therapy for HR+/HER2- Advanced Breast Cancer

Treatment Arm	Endpoint	Result	Source(s)
Dalpiciclib + Fulvestrant	Median Progression- Free Survival	15.7 months	[8]
Placebo + Fulvestrant	Median Progression- Free Survival	7.2 months	[8]
Dalpiciclib (150 mg) + Letrozole/Anastrozole	Objective Response Rate (untreated)	67.6%	[6][7]
Dalpiciclib (150 mg) + Fulvestrant	Objective Response Rate (pretreated)	53.3%	[6][7]

Table 3: Common Grade 3/4 Adverse Events in Clinical Trials



Adverse Event	Frequency (%) with Dalpiciclib + Fulvestrant	Source(s)
Neutropenia	84.2%	[8]
Leukopenia	62.1%	[8]

This technical guide provides a foundational understanding of **dalpiciclib hydrochloride** for research and drug development professionals. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this promising CDK4/6 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scispace.com [scispace.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical expression of retinoblastoma gene product (Rb), p53 protein, MDM2, c-erbB-2, HLA-DR and proliferation indices in human urinary bladder carcinoma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase lb study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ihc.testcatalog.org [ihc.testcatalog.org]
- To cite this document: BenchChem. [Dalpiciclib Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10829879#dalpiciclib-hydrochloride-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com